molecular formula C15H13FO2 B13004334 2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde

2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde

Cat. No.: B13004334
M. Wt: 244.26 g/mol
InChI Key: POORDUDNYMEQME-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 4-fluorobenzyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 4-fluorobenzyl alcohol with 3-methylsalicylaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The general reaction scheme can be represented as follows:

4-Fluorobenzyl alcohol+3-MethylsalicylaldehydeThis compound\text{4-Fluorobenzyl alcohol} + \text{3-Methylsalicylaldehyde} \rightarrow \text{this compound} 4-Fluorobenzyl alcohol+3-Methylsalicylaldehyde→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: 2-((4-Fluorobenzyl)oxy)-3-methylbenzoic acid.

    Reduction: 2-((4-Fluorobenzyl)oxy)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its aldehyde group.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde largely depends on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzyl alcohol
  • 3-Methylsalicylaldehyde
  • 2-((4-Fluorobenzyl)oxy)-3-methylbenzoic acid

Uniqueness

2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both an aldehyde and a fluorobenzyl group allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

2-[(4-fluorophenyl)methoxy]-3-methylbenzaldehyde

InChI

InChI=1S/C15H13FO2/c1-11-3-2-4-13(9-17)15(11)18-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3

InChI Key

POORDUDNYMEQME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OCC2=CC=C(C=C2)F

Origin of Product

United States

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